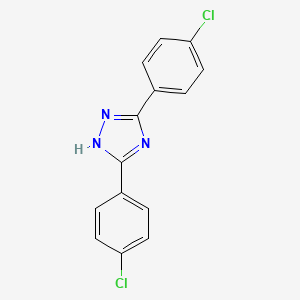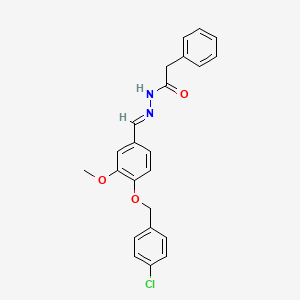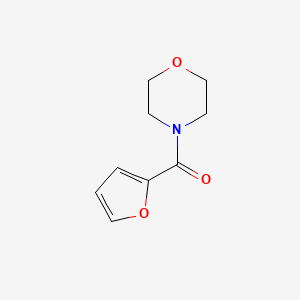
3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound with the molecular formula C11H11BrN2O2 It is a member of the sydnone class of compounds, which are known for their unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-(2-isopropylphenyl)sydnone with bromine in the presence of sodium acetate and glacial acetic acid. The reaction is carried out under stirring and on an ice bath to control the temperature and ensure the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with molecular targets through its reactive functional groups. The oxadiazole ring can participate in various chemical reactions, leading to the formation of new bonds and the modification of biological molecules. The bromine atom can also facilitate interactions with specific enzymes or receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromo-2-ethylphenyl)-1,2,3-oxadiazol-3-ium-5-olate: Similar structure but with an ethyl group instead of an isopropyl group.
3-(4-Bromo-2-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
3-(4-bromo-2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(2)9-5-8(12)3-4-10(9)14-6-11(15)16-13-14/h3-7H,1-2H3 |
Clé InChI |
TVQKZLSQJFSLJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Br)[N+]2=NOC(=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide](/img/structure/B12010412.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010414.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010418.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010419.png)
![methyl 2-{2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010420.png)
![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010422.png)


![N'-[(E)-(2-bromo-5-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B12010445.png)


![N-(2,5-dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12010475.png)

